molecular formula C22H19NO3 B10881141 Benzyl phenyl[(phenylcarbonyl)amino]acetate

Benzyl phenyl[(phenylcarbonyl)amino]acetate

Cat. No.: B10881141
M. Wt: 345.4 g/mol
InChI Key: VBXVURIAFWJGAL-UHFFFAOYSA-N
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Description

Benzyl phenyl[(phenylcarbonyl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a phenyl group, and an amino group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl phenyl[(phenylcarbonyl)amino]acetate typically involves the esterification of benzyl phenyl[(phenylcarbonyl)amino]acetic acid. This can be achieved through a reaction with an alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl phenyl[(phenylcarbonyl)amino]acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield benzyl phenyl[(phenylcarbonyl)amino]acetic acid and the corresponding alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Hydrolysis: Benzyl phenyl[(phenylcarbonyl)amino]acetic acid and ethanol.

    Reduction: Benzyl phenyl[(phenylcarbonyl)amino]ethanol.

    Substitution: Various substituted benzyl phenyl[(phenylcarbonyl)amino]acetates depending on the electrophile used.

Scientific Research Applications

Benzyl phenyl[(phenylcarbonyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The benzyl and phenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar ester structure but lacks the phenyl and amino groups.

    Phenyl acetate: Contains a phenyl group but lacks the benzyl and amino groups.

    Benzyl phenylacetate: Similar structure but lacks the amino group.

Uniqueness

Benzyl phenyl[(phenylcarbonyl)amino]acetate is unique due to the presence of both benzyl and phenyl groups along with an amino group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl 2-benzamido-2-phenylacetate

InChI

InChI=1S/C22H19NO3/c24-21(19-14-8-3-9-15-19)23-20(18-12-6-2-7-13-18)22(25)26-16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H,23,24)

InChI Key

VBXVURIAFWJGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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